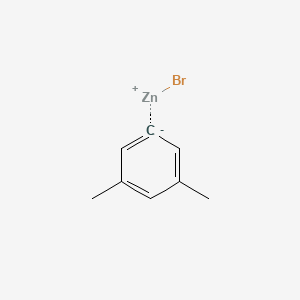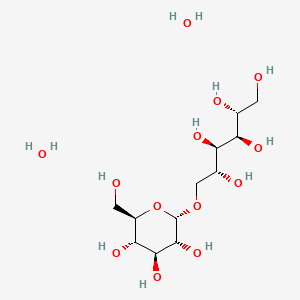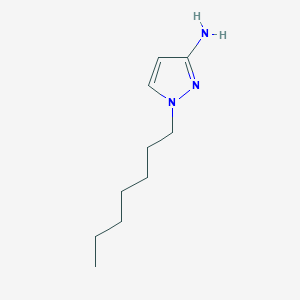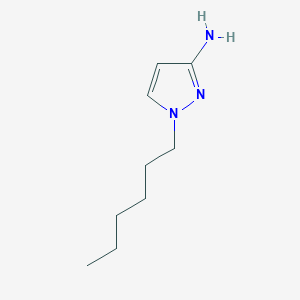
3,5-Dimethylphenylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenylzinc bromide (3,5-DMPZnBr) is a reagent used in organic synthesis, primarily for the preparation of aryl halides. It is a white solid with a molar mass of 310.89 g/mol and a density of 1.69 g/cm3. It is soluble in polar solvents such as tetrahydrofuran (THF), acetonitrile, and dimethyl sulfoxide (DMSO). 3,5-DMPZnBr is a milder and safer alternative to the traditional reagents used in the synthesis of aryl halides, such as phosphorus tribromide, bromine, and N-bromosuccinimide (NBS).
Scientific Research Applications
3,5-Dimethylphenylzinc bromide, 0.50 M in THF is widely used in the synthesis of aryl halides. It is a milder and safer alternative to other reagents such as phosphorus tribromide, bromine, and NBS. It is also used in the synthesis of aryl bromides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The reaction of 3,5-dimethylphenol with zinc bromide in a polar solvent such as THF is believed to proceed through a nucleophilic substitution mechanism. The zinc bromide acts as a Lewis acid and the 3,5-dimethylphenol acts as a nucleophile. The bromide ion is displaced from the zinc bromide molecule, forming the aryl bromide product and regenerating the zinc bromide.
Biochemical and Physiological Effects
3,5-Dimethylphenylzinc bromide, 0.50 M in THF is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to be an allergen or skin irritant.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in lab experiments include its milder and safer nature compared to traditional reagents, its high yield, and its low cost. The main limitation is that it is not suitable for reactions involving sensitive substrates, as it can cause side reactions.
Future Directions
Future research should focus on exploring the use of 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in other types of reactions, such as the synthesis of heterocycles and the formation of C-C bonds. Additionally, further research should be conducted to investigate the potential for using 3,5-Dimethylphenylzinc bromide, 0.50 M in THF as an alternative to phosphorus tribromide and bromine in a range of other reactions. Additionally, research should be conducted to investigate the potential for using 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research should be conducted to investigate the potential for using 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in the synthesis of polymers and other materials.
Synthesis Methods
3,5-Dimethylphenylzinc bromide, 0.50 M in THF can be synthesized by reacting 3,5-dimethylphenol with zinc bromide in a polar solvent such as THF. The reaction is carried out at room temperature and is typically complete within 1-2 hours. The product is then isolated by filtration and washed with cold THF. The yield of the reaction is typically greater than 95%.
properties
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZUUKWCNFECA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenylzinc bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)






![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6320405.png)



![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)
